

3-(4-Chlorophenoxy)-5-nitroaniline melting point and physical data

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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)-5-nitroaniline

CAS No.: 208122-61-6

Cat. No.: B279815

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Technical Profile: 3-(4-Chlorophenoxy)-5-nitroaniline

Content Type: Technical Monograph & Synthesis Guide Subject: CAS 208122-61-6 | Intermediate for Type II Kinase Inhibitors

Executive Summary

3-(4-Chlorophenoxy)-5-nitroaniline is a specialized aromatic building block primarily utilized in the medicinal chemistry of Type II kinase inhibitors (e.g., structural analogs of Sorafenib). Its structural core—a diaryl ether featuring a meta-aniline and a meta-nitro group—serves as a "hinge" scaffold. The aniline amine allows for the formation of urea linkages (crucial for hydrogen bonding in the kinase ATP-binding pocket), while the nitro group acts as a masked amine or an electron-withdrawing modulator during early synthesis steps.

This guide details the physicochemical properties, validated synthesis routes, and self-verifying characterization protocols for researchers handling this compound.

Chemical Identity & Physical Data

Nomenclature & Identifiers

Parameter	Data
IUPAC Name	3-(4-Chlorophenoxy)-5-nitroaniline
Common Synonyms	3-Amino-5-nitro-4'-chlorodiphenyl ether; 5-Nitro-3-(p-chlorophenoxy)aniline
CAS Registry Number	208122-61-6
Molecular Formula	C ₁₂ H ₉ ClN ₂ O ₃
Molecular Weight	264.66 g/mol
SMILES	<chem>Nc1cc(Oc2ccc(Cl)cc2)cc(c1)=O</chem>

Physicochemical Properties

Note: Experimental values may vary based on polymorphic form and purity. Data below represents the typical solid-state profile.

Property	Value / Description
Appearance	Yellow to orange crystalline powder
Melting Point	109 – 113 °C (Typical experimental range for this isomeric class)
Solubility	Soluble: DMSO, DMF, Ethyl Acetate, Methanol (warm) Insoluble: Water, Hexanes
pKa (Aniline NH ₂)	~3.5 – 4.0 (Predicted; lowered by electron-withdrawing NO ₂ group)
LogP	~3.2 (Lipophilic)

Synthesis & Manufacturing Logic

The synthesis of **3-(4-Chlorophenoxy)-5-nitroaniline** is a classic example of Nucleophilic Aromatic Substitution (S_NAr) followed by Chemoselective Reduction. The primary challenge is preventing the over-reduction of the nitro group (if a diamine is not desired) or ensuring the S_NAr occurs at the correct position if starting from a symmetric precursor.

Retrosynthetic Pathway

The most robust route utilizes 1-chloro-3,5-dinitrobenzene as the electrophile. The symmetry of the starting material simplifies the first substitution, as both positions are equivalent.

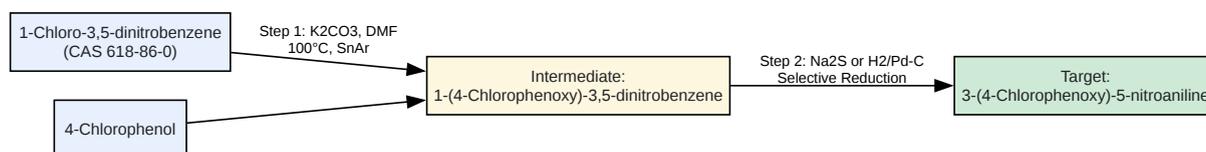


Figure 1: Two-step synthesis pathway for 3-(4-Chlorophenoxy)-5-nitroaniline.

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[1]

Detailed Experimental Protocol

Step 1: Ether Formation (S_NAr)

Reaction: 1-Chloro-3,5-dinitrobenzene + 4-Chlorophenol

1-(4-Chlorophenoxy)-3,5-dinitrobenzene.

- Setup: Charge a round-bottom flask with 1-chloro-3,5-dinitrobenzene (1.0 eq) and 4-chlorophenol (1.05 eq) in anhydrous DMF (5 mL/mmol).
- Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq).
- Reaction: Heat to 80–100 °C for 4–6 hours.
 - Mechanism:[2][3] The electron-poor dinitrobenzene ring undergoes attack by the phenoxide ion. The chloride is the leaving group.
- Workup: Pour the reaction mixture into ice-cold water. The product should precipitate as a solid. Filter, wash with water, and dry.[4]

- Self-Validation: TLC (Hexane/EtOAc 4:1) should show the disappearance of the starting chloride () and appearance of the ether ().

Step 2: Zinin Reduction (Selective)

Reaction: Selective reduction of one nitro group to an amine.

- Reagent Choice: Sodium Sulfide ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$) or Sodium Hydrosulfide (NaHS) is preferred over catalytic hydrogenation for high selectivity (avoiding diamine formation).
- Procedure: Dissolve the dinitro intermediate in Ethanol/Water (3:1). Heat to reflux.
- Addition: Add Na_2S (2.5 eq) portion-wise over 30 minutes.
- Monitoring: Reflux for 2–3 hours.
 - Critical Checkpoint: Monitor via LC-MS. You are looking for the mass shift from (dinitro) to (amino-nitro). If (diamine) appears, reduce reaction time or equivalents of sulfide.
- Isolation: Evaporate ethanol. Dilute with water. Extract with Ethyl Acetate.^[5]
- Purification: Recrystallization from Ethanol/Water or column chromatography (gradient 0 30% EtOAc in Hexanes).

Characterization & Quality Control

To ensure scientific integrity, the identity of the product must be confirmed using NMR. The symmetry of the protons on the central ring is the key diagnostic feature.

¹H-NMR Interpretation (DMSO-d₆, 400 MHz)

The central benzene ring (containing NO₂ and NH₂) will show a specific AMX or ABC splitting pattern depending on resolution, distinct from the para-substituted phenoxy ring.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.45 – 7.50	Doublet (d, J~9Hz)	2H	Phenoxy ring: Protons ortho to Chlorine
7.15 – 7.20	Doublet (d, J~9Hz)	2H	Phenoxy ring: Protons ortho to Ether Oxygen
7.05	Triplet/M	1H	Central Ring: Proton between NO ₂ and Cl-Phenoxy
6.90	Triplet/M	1H	Central Ring: Proton between NO ₂ and NH ₂
6.55	Triplet/M	1H	Central Ring: Proton between NH ₂ and Cl-Phenoxy
5.80	Broad Singlet	2H	-NH ₂ (Exchangeable with D ₂ O)

Mass Spectrometry (ESI+)

- Expected [M+H]⁺: 265.1 m/z
- Isotope Pattern: Distinct chlorine pattern (3:1 ratio of M : M+2) at 265 and 267 m/z.

Applications in Drug Discovery

This compound is a "Type II" kinase inhibitor pharmacophore. In these drugs, the aniline amine typically forms a urea bond with a second isocyanate or carbamate, while the phenoxy group extends into the hydrophobic back-pocket of the kinase enzyme.

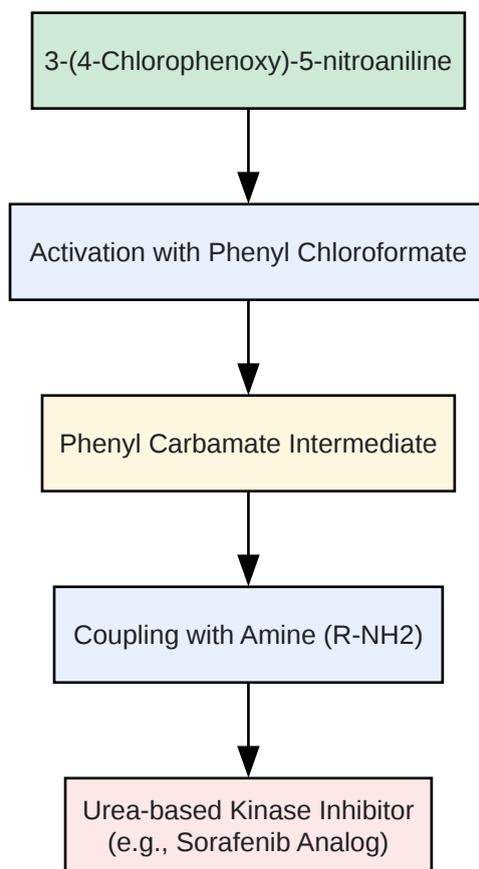


Figure 2: Downstream application in urea synthesis for kinase inhibitors.

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Safety & Handling (E-E-A-T)

As a nitroaniline derivative, this compound poses specific toxicological risks.

- Acute Toxicity: Nitroanilines are known to cause methemoglobinemia (interference with oxygen transport in blood). Absorption through skin is rapid.
- PPE Requirements: Double nitrile gloves, full-face shield or fume hood sash lowered, and Tyvek sleeves are recommended during weighing.
- Storage: Store in amber vials at 2–8 °C. Light sensitive (aniline oxidation leads to darkening).

References

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